![molecular formula C8H12F3NO2S B2880320 (4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide CAS No. 2138181-01-6](/img/structure/B2880320.png)
(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorinated pyrroles are a class of compounds that have been the subject of much research due to their potential applications in various fields . They are characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and one or more fluorine atoms .
Molecular Structure Analysis
The molecular structure of fluorinated pyrroles is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and one or more fluorine atoms .Chemical Reactions Analysis
Fluorinated pyrroles can undergo various chemical reactions. For instance, they can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Scientific Research Applications
Anti-Inflammatory Agents
Fluoropyrrole derivatives are important anti-inflammatory agents . They can be used to reduce inflammation in the body, which is beneficial for treating conditions like arthritis, asthma, and autoimmune diseases .
GnRH Receptor Antagonists
Fluoropyrrole derivatives can act as stable GnRH (Gonadotropin-releasing hormone) receptor antagonists . These compounds can be used to treat conditions like endometriosis, uterine fibroids, and certain types of cancer .
Inhibitors of HCV NS5B Polymerase
Fluoropyrrole derivatives can inhibit HCV NS5B polymerase , an enzyme that plays a crucial role in the replication of the hepatitis C virus. This makes them potential candidates for the development of antiviral drugs .
Angiotensin II Receptor Antagonists
Fluoropyrrole derivatives can act as Angiotensin II receptor antagonists , which are used in therapy for treating hypertension . These compounds can help lower blood pressure and reduce the risk of stroke and heart attack .
Broad-Spectrum Insecticides
Fluorinated pyrrole derivative chlorfenapyr was commercialized as a broad-spectrum insecticide . It can be used to control a wide range of pests, including insects, mites, and ticks .
6. Altering Electronic Properties of Ligand Systems Fluorination is used to alter the electronic properties of the ligand system and the electronic properties of chelated metal ions . This can be useful in various fields, including materials science, catalysis, and drug design .
Increasing Oxidative Stability
Fluorination can make the ligand less prone to oxidative decomposition reactions . This can enhance the stability of the compound, making it more suitable for various applications .
Altering Solubility
Fluorination and perfluoroalkylation can drastically alter the solubility of the ligand system . This can be useful in various applications, such as drug delivery and materials science .
Future Directions
properties
IUPAC Name |
(4aS,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2S/c9-8(10,11)7-2-1-3-15(13,14)6(7)4-12-5-7/h6,12H,1-5H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHIIKVCMHAKIY-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCC2S(=O)(=O)C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CNC[C@H]2S(=O)(=O)C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.